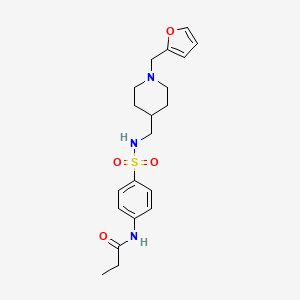

![molecular formula C15H17N3 B2890482 4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile CAS No. 1240850-31-0](/img/structure/B2890482.png)

4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

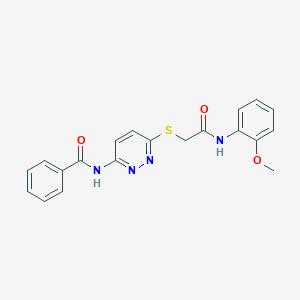

While specific synthesis information for “4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile” was not found, related compounds have been synthesized using various methods . For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity .Wissenschaftliche Forschungsanwendungen

HCV Infection Treatment Development 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, a derivative closely related to the query compound, has shown significant potential as an HCV inhibitor. Chemical optimization of this compound led to the development of a new scaffold with markedly increased antiviral activity against HCV. The optimized compound, identified as L0909, demonstrated the ability to block HCV replication by acting on the HCV entry stage, showcasing high sensitivity to clinical resistant HCV mutants and synergistic effects with clinical drugs. Pharmaceutical studies revealed L0909's long-lasting effect, oral availability, and low toxicity in vivo, making it a promising candidate for HCV entry inhibition in therapeutic applications (Xin-bei Jiang et al., 2020).

Antimicrobial Activities Research on novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, which share structural features with the query compound, has shown promising antimicrobial activities. These compounds were synthesized and evaluated as antimicrobial agents, highlighting the potential of benzonitrile derivatives in contributing to the development of new antimicrobial treatments (Amal Al‐Azmi & H. Mahmoud, 2020).

Anticancer Activities The synthesis and evaluation of benzonitrile/nicotinonitrile based s-triazines for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv have been explored. Several compounds within this chemical framework displayed profound activity combined with low toxicity towards mammalian cells. This research underlines the potential of benzonitrile derivatives, including those structurally related to the query compound, in the development of new treatments against tuberculosis, showcasing their relevance in anticancer research (Amit B. Patel et al., 2014).

High Voltage Lithium Ion Battery Applications The novel application of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for LiNi 0.5 Mn 1.5 O4 cathode in high voltage lithium-ion batteries was studied. The inclusion of this compound significantly improved the cyclic stability and capacity retention of the battery, indicating the potential of benzonitrile derivatives in enhancing the performance of high voltage lithium-ion batteries (Wenna Huang et al., 2014).

Eigenschaften

IUPAC Name |

4-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-2-7-17-8-10-18(11-9-17)13-15-5-3-14(12-16)4-6-15/h1,3-6H,7-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJFITZTBHKPCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)CC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2890403.png)

![N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2890404.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide](/img/structure/B2890408.png)

![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2890414.png)

![4-{[(6-chloro-1,3-benzothiazol-2-yl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2890417.png)

![Ethyl 4-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2890418.png)

![N-Butyl-N,6,12-trimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2890421.png)